molecular formula C12H15NO2 B12597536 Cyclopentanecarboxylic acid, 2-pyridinylmethyl ester CAS No. 634199-57-8

Cyclopentanecarboxylic acid, 2-pyridinylmethyl ester

Cat. No.: B12597536
CAS No.: 634199-57-8
M. Wt: 205.25 g/mol
InChI Key: WQXCRCPCMVETMB-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid, 2-pyridinylmethyl ester is an organic compound that combines a cyclopentane ring with a carboxylic acid ester and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification of Cyclopentanecarboxylic Acid

    • Cyclopentanecarboxylic acid can be esterified with 2-pyridinylmethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions with an appropriate solvent like toluene or dichloromethane.
  • Hydroxycarbonylation of Cyclopentene

    • Cyclopentene can undergo palladium-catalyzed hydroxycarbonylation in the presence of carbon monoxide and water to form cyclopentanecarboxylic acid, which can then be esterified with 2-pyridinylmethanol.

Industrial Production Methods

Industrial production methods for cyclopentanecarboxylic acid, 2-pyridinylmethyl ester would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
  • Reduction

    • Reduction of the ester group can yield the corresponding alcohol, cyclopentanemethanol, and 2-pyridinylmethanol.
  • Substitution

    • The ester group can be hydrolyzed to form cyclopentanecarboxylic acid and 2-pyridinylmethanol under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis Conditions: Aqueous acid (HCl) or base (NaOH) under reflux.

Major Products

    Oxidation: Cyclopentanecarboxylic acid, 2-pyridinylmethyl N-oxide.

    Reduction: Cyclopentanemethanol, 2-pyridinylmethanol.

    Hydrolysis: Cyclopentanecarboxylic acid, 2-pyridinylmethanol.

Scientific Research Applications

Cyclopentanecarboxylic acid, 2-pyridinylmethyl ester has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in organic synthesis for the preparation of more complex molecules.
    • Serves as a building block in the synthesis of heterocyclic compounds.
  • Biology

    • Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
  • Medicine

    • Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
  • Industry

    • Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentanecarboxylic acid, 2-pyridinylmethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in coordination with metal ions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentanecarboxylic acid, methyl ester

    • Similar structure but lacks the pyridine moiety, making it less versatile in coordination chemistry.
  • Cyclopentanecarboxylic acid, ethyl ester

    • Similar ester functionality but different alkyl group, affecting its physical properties and reactivity.
  • Cyclopentanecarboxylic acid, 2-pyridinyl ester

    • Similar structure but without the methylene bridge, leading to different steric and electronic properties.

Uniqueness

Cyclopentanecarboxylic acid, 2-pyridinylmethyl ester is unique due to the presence of both a cyclopentane ring and a pyridine moiety, which confer distinct chemical and biological properties

Properties

CAS No.

634199-57-8

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

pyridin-2-ylmethyl cyclopentanecarboxylate

InChI

InChI=1S/C12H15NO2/c14-12(10-5-1-2-6-10)15-9-11-7-3-4-8-13-11/h3-4,7-8,10H,1-2,5-6,9H2

InChI Key

WQXCRCPCMVETMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)OCC2=CC=CC=N2

Origin of Product

United States

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